molecular formula C9H12ClF2NO B2690341 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride CAS No. 2416236-62-7

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

Cat. No. B2690341
CAS RN: 2416236-62-7
M. Wt: 223.65
InChI Key: VJWWMRCEBSGPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “3-amino-1,1-difluoro-1-phenylpropan-2-one” is 1S/C9H9F2NO/c10-9(11,8(13)6-12)7-4-2-1-3-5-7/h1-5H,6,12H2 . For “3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride”, the InChI code is 1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “3-amino-1,1-difluoro-1-phenylpropan-2-one” is 185.17 , and for “3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride”, it is 241.64 .

Scientific Research Applications

Antioxidant and Membrane Stabilizing Properties

Immunosuppressive Activity

In the realm of immunosuppression, research on 2-substituted 2-aminopropane-1,3-diols highlighted the synthesis and evaluation of these compounds for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. The study revealed that the positioning of the phenyl ring within the alkyl side chain and the configuration at the quaternary carbon atom significantly affect the immunosuppressive activity. 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride was identified as a compound with considerable activity, suggesting potential usefulness in organ transplantation (M. Kiuchi et al., 2000).

Uterine Relaxant Activity

Novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were synthesized and evaluated for their uterine relaxant activity. These compounds exhibited potent activity in vitro and significantly delayed the onset of labour in pregnant rats. Their potential was highlighted by a higher cAMP releasing capacity compared to isoxsuprine hydrochloride, with minimal cardiac stimulant potential, marking them as promising agents for conditions requiring uterine relaxation (C. Viswanathan & A. S. Chaudhari, 2006).

properties

IUPAC Name

3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11,8(13)6-12)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKCVXCWLUFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

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